1'-Hydroxy Bilastine Weinreb's Amide
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Overview
Description
1’-Hydroxy Bilastine Weinreb’s Amide is a derivative of Bilastine, a novel, nonsedating H1-antihistamine developed for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria . This compound is an intermediate in the synthesis of Bilastine and is characterized by its unique chemical structure, which includes a Weinreb amide functional group.
Preparation Methods
The synthesis of 1’-Hydroxy Bilastine Weinreb’s Amide typically involves the reaction of carboxylic acids or their derivatives with N,O-dimethylhydroxylamine . One common method is the photochemical protocol, where carboxylic acids are directly coupled to N,O-dimethylhydroxylamine under LED 370 nm or sunlight irradiation in the presence of 4-dimethylaminopyridine and bromotrichloromethane . This method provides moderate to high yields of Weinreb amides without the need for coupling reagents or pre-activation of carboxylic acids.
Chemical Reactions Analysis
1’-Hydroxy Bilastine Weinreb’s Amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the amide to the corresponding aldehyde or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with organolithium or Grignard reagents to form ketones or aldehydes.
The major products formed from these reactions include aldehydes, ketones, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
1’-Hydroxy Bilastine Weinreb’s Amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Hydroxy Bilastine Weinreb’s Amide involves its conversion to Bilastine, which acts as a selective histamine H1 receptor antagonist . By binding to and preventing the activation of the H1 receptor, Bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells .
Comparison with Similar Compounds
1’-Hydroxy Bilastine Weinreb’s Amide can be compared to other Weinreb amides, such as:
N-methoxy-N-methyl amides: These compounds are also used as intermediates in organic synthesis and share similar reactivity with organometallic reagents.
Morpholine amides: These are alternatives to Weinreb amides and offer the advantage of lower cost, making them suitable for large-scale applications.
The uniqueness of 1’-Hydroxy Bilastine Weinreb’s Amide lies in its specific application in the synthesis of Bilastine, a clinically important antihistamine.
Properties
CAS No. |
1638785-25-7 |
---|---|
Molecular Formula |
C₃₀H₄₂N₄O₄ |
Molecular Weight |
522.68 |
Synonyms |
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-N-methoxy-N,α,α-trimethyl-benzeneacetamide |
Origin of Product |
United States |
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